molecular formula C18H17ClN4O2 B2923801 1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 904812-69-7

1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2923801
CAS RN: 904812-69-7
M. Wt: 356.81
InChI Key: KKZMCIAUTRNACY-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Properties and Applications

  • Aperiodic words on three symbols
    • A study by Shelton (1981) in "Journal für die reine und angewandte Mathematik" discussed new triazole derivatives with significant pharmacological properties, particularly for the treatment of epilepsy and related conditions. These findings suggest that compounds similar to the specified triazole derivative have potential pharmaceutical applications (Shelton, 1981).

Chemical Synthesis and Derivatives

  • V-triazolo(4,5-d)pyrimidines Synthesis
    • Research by Albert and Taguchi (1972) in "Journal of the Chemical Society. Perkin transactions 1" focused on the synthesis of 1,2,3-triazole derivatives, leading to various substituted V-triazolo(4,5-d)pyrimidines. This work underlines the chemical versatility and the potential for creating diverse derivatives from triazole-based compounds (Albert & Taguchi, 1972).

Antitumor Properties

  • Antitumor imidazotetrazines Synthesis and Chemistry
    • A study by Stevens et al. (1984) in "Journal of medicinal chemistry" examined the synthesis of imidazotetrazines, a class of compounds including triazoles, with noted antitumor activity. This highlights the potential use of triazole derivatives in cancer treatment (Stevens et al., 1984).

Anti-Inflammatory and Analgesic Properties

  • Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines
    • A 2020 study by Abu‐Hashem et al. in "Molecules" synthesized various heterocyclic compounds, including triazine and triazolopyrimidines derivatives. These compounds showed significant anti-inflammatory and analgesic activities, suggesting potential therapeutic applications of such triazole derivatives (Abu‐Hashem et al., 2020).

Molecular and Electronic Analysis

  • Molecular, Electronic, Nonlinear Optical and Spectroscopic Analysis of Heterocyclic 3-Substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones
    • Beytur and Avinca's 2021 research in "Heterocyclic Communications" analyzed the molecular and electronic properties of triazole derivatives. They focused on their nonlinear optical properties, which could indicate potential applications in materials science or electronics (Beytur & Avinca, 2021).

Corrosion Inhibition

  • Corrosion control of mild steel using 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole
    • Research by Bentiss et al. (2009) in "Corrosion Science" showed that certain triazole derivatives, like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, effectively inhibit corrosion in mild steel. This underscores the potential application of triazole compounds in materials engineering and corrosion control (Bentiss et al., 2009).

properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-8-9-13(19)10-15(11)23-12(2)17(21-22-23)18(24)20-14-6-4-5-7-16(14)25-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZMCIAUTRNACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methylphenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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